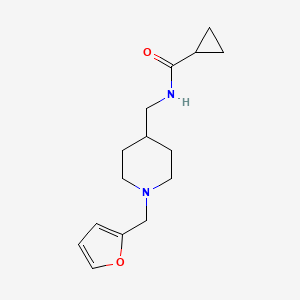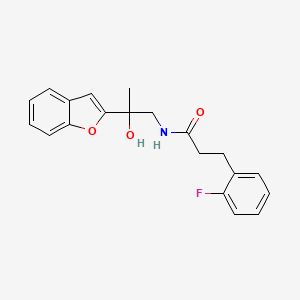
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, a fluorophenyl group, which is a phenyl group substituted with a fluorine atom, and a propanamide group, which is derived from propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzofuran ring and the fluorophenyl group are likely to contribute to the compound’s aromaticity, while the propanamide group could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The benzofuran and fluorophenyl groups might participate in electrophilic substitution reactions, while the propanamide group could undergo hydrolysis or other reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the benzofuran, fluorophenyl, and propanamide groups could affect these properties in various ways .Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics of Benzofurans
Benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide, have been extensively studied for their pharmacokinetic and pharmacodynamic properties. Research indicates that benzofuran compounds share pharmacological profiles similar to common illicit drugs like amphetamines and MDMA, with their toxicity being manageable by existing treatment guidelines (Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial Properties of Benzofurans
Benzofuran and its derivatives have been identified as promising scaffolds for designing antimicrobial agents, addressing the urgent need for new therapeutic options against resistant microbes. This includes research on benzofuran's effectiveness in treating skin diseases such as cancer and psoriasis, highlighting its broad pharmacological applications (Hiremathad et al., 2015).
Synthetic and Medicinal Chemistry of Benzofurans
The synthesis, bioactivity, and potential for drug development of benzofuran derivatives are areas of active investigation. Benzofurans exhibit a wide range of biological activities, making them valuable in drug discovery for various diseases. Research efforts focus on developing structure-activity relationships (SAR) to optimize their antimicrobial and other pharmacological properties (Hiremathad et al., 2015).
Bioactive Potential and Drug Development
Benzofurans have been recognized for their significant bioactive potential, leading to the development of novel drugs targeting various diseases. The exploration of benzofuran compounds is driven by their diverse biological activities, which include antimicrobial, anti-inflammatory, and antitumor effects. This research underscores the importance of benzofuran derivatives in the development of new therapeutic agents (Khanam & Shamsuzzaman, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-20(24,18-12-15-7-3-5-9-17(15)25-18)13-22-19(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,24H,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKLEARQSCEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

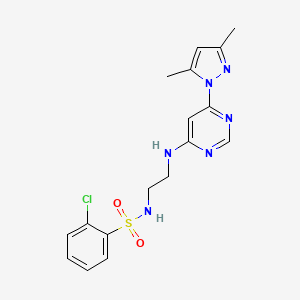
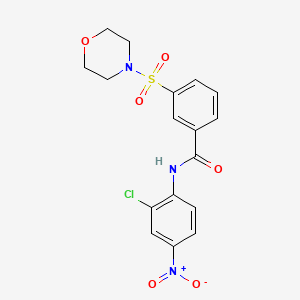
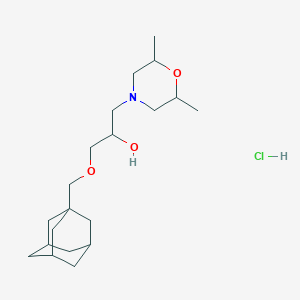

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2435290.png)
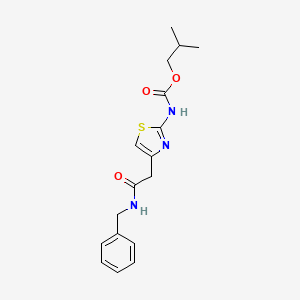
![4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione](/img/structure/B2435293.png)
![1'-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2435294.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2435295.png)
![ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2435296.png)
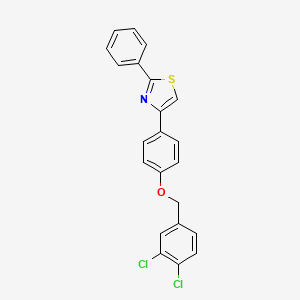
![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)
